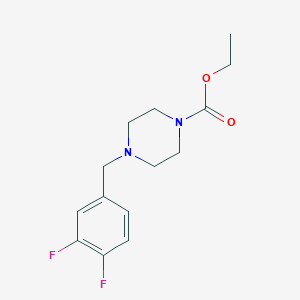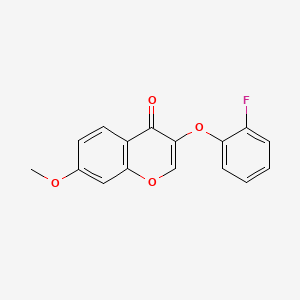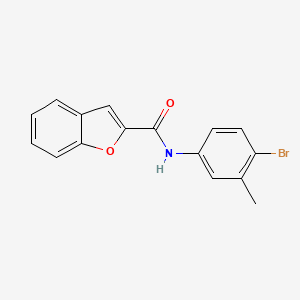![molecular formula C15H16FN3OS B5697901 N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, also known as FTC-146, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes.
作用机制
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide works by selectively binding to the CXCR4 receptor, which is a G protein-coupled receptor that plays a crucial role in cell migration and invasion. By blocking the CXCR4 receptor, this compound inhibits the migration and invasion of cancer cells and prevents HIV from entering host cells. This compound also has anti-inflammatory properties by blocking the CXCR4 receptor on immune cells, which reduces inflammation.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory effects on CXCR4 receptor signaling. It has been shown to reduce cancer cell migration and invasion, prevent HIV entry into host cells, and reduce inflammation. In addition, this compound has been shown to have minimal toxicity and is well-tolerated in animal models.
实验室实验的优点和局限性
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the CXCR4 receptor, which makes it an ideal tool for studying the role of CXCR4 in various physiological and pathological processes. It has also been shown to have minimal toxicity and is well-tolerated in animal models, which makes it suitable for in vivo studies. However, one limitation of this compound is that it is a small molecule inhibitor, which may have off-target effects on other receptors.
未来方向
There are several future directions for research on N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide. One direction is to further investigate its potential therapeutic applications in cancer, HIV/AIDS, and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of the CXCR4 receptor based on the structure of this compound. Finally, future research could focus on developing new drug delivery systems for this compound to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of the CXCR4 receptor that has potential therapeutic applications in various diseases. It is synthesized using a multi-step synthesis method and has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound could lead to the development of new therapies for cancer, HIV/AIDS, and inflammatory disorders.
合成方法
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be synthesized using a multi-step synthesis method. The first step involves the reaction of 3-fluorophenyl isothiocyanate with hydrazine hydrate to form 3-fluorophenyl hydrazine. The second step involves the reaction of 3-fluorophenyl hydrazine with cyclohexanecarboxylic acid to form N-(3-fluorophenyl)cyclohexanecarboxamide. Finally, N-(3-fluorophenyl)cyclohexanecarboxamide is reacted with thiosemicarbazide to form this compound.
科学研究应用
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV/AIDS, and inflammatory disorders. It has been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis. This compound has also been shown to block the entry of HIV into host cells by targeting the CXCR4 receptor. In addition, this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory bowel disease.
属性
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c16-12-8-4-7-11(9-12)14-18-19-15(21-14)17-13(20)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKHUOAZTJAVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)

![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)



![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)

